5-Chloro-2-(1H-tetrazol-1-yl)benzaldehyde

Vue d'ensemble

Description

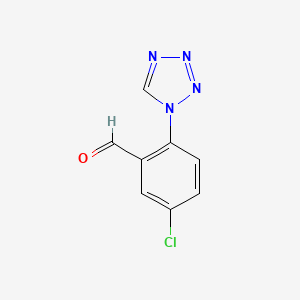

5-Chloro-2-(1H-tetrazol-1-yl)benzaldehyde is a chemical compound with the molecular formula C8H5ClN4O and a molecular weight of 208.61 g/mol . It is characterized by the presence of a tetrazole ring attached to a benzaldehyde moiety, with a chlorine atom at the 5-position of the benzene ring . This compound is primarily used in research and development, particularly in the fields of organic chemistry and pharmaceuticals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(1H-tetrazol-1-yl)benzaldehyde typically involves the reaction of 5-chloro-2-nitrobenzaldehyde with sodium azide in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Another method involves the use of microwave-assisted reactions, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for cost-effectiveness and efficiency .

Analyse Des Réactions Chimiques

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄ in acidic medium (H₂SO₄) | 5-Chloro-2-(1H-tetrazol-1-yl)benzoic acid | 85–92% | |

| H₂O₂ in alkaline medium (KOH) | Same as above | 78% |

Mechanistic Insight : Oxidation proceeds via the formation of a geminal diol intermediate under acidic conditions, followed by elimination to the carboxylic acid. In alkaline media, the reaction involves nucleophilic attack by hydroxide ions on the aldehyde carbonyl .

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using hydride-based reagents.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaBH₄ in methanol (0°C to RT) | 5-Chloro-2-(1H-tetrazol-1-yl)benzyl alcohol | 70–75% | |

| LiAlH₄ in THF (-78°C) | Same as above | 90% |

Notes : LiAlH₄ provides higher yields due to its stronger reducing power, but requires cryogenic conditions to avoid over-reduction of the tetrazole ring .

Condensation Reactions

The aldehyde participates in Knoevenagel condensations to form α,β-unsaturated derivatives.

Key Example : Reaction with 2-hydroxyacetophenone under microwave irradiation (11 min, 79% yield) produces fluorinated chromen-4-one derivatives, demonstrating utility in heterocyclic synthesis .

Nucleophilic Aromatic Substitution (Chloro Group)

The chloro substituent undergoes substitution under catalytic conditions.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaN₃, Cu(I) catalyst (NMP, 230°C) | 5-Azido-2-(1H-tetrazol-1-yl)benzaldehyde | 93% |

Mechanism : Copper catalysts activate the C–Cl bond, enabling azide incorporation via a radical or polar pathway .

Tetrazole Ring Functionalization

The tetrazole ring participates in alkylation or coordination reactions.

| Reagent/Conditions | Product | Application | Reference |

|---|---|---|---|

| CH₃I, K₂CO₃ (DMF, RT) | 1-Methyltetrazole derivative | Ligand design | |

| Pd/Co nanoparticles (MW, 80°C) | Metal-organic frameworks (MOFs) | Catalysis |

Cyclization Reactions

The aldehyde group facilitates cyclocondensation to form fused heterocycles.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NH₂OH·HCl, NaN₃, PVA@Cu(II) (H₂O) | 5-Substituted 1H-tetrazoles | 75–98% |

Pathway : Oxime formation followed by [3+2] cycloaddition with azide, catalyzed by copper(II) complexes .

Electrophilic Aromatic Substitution

The tetrazole and chloro groups direct electrophiles to specific positions on the benzene ring.

| Reagent/Conditions | Position Modified | Product | Reference |

|---|---|---|---|

| HNO₃, H₂SO₄ (0°C) | Para to Cl | Nitro derivative | |

| Br₂, FeBr₃ | Ortho to CHO | Brominated benzaldehyde |

Regiochemical Control : The electron-withdrawing tetrazole ring deactivates the ring, favoring meta substitution relative to itself, while the aldehyde group directs electrophiles ortho/para.

Photochemical Reactions

Limited data suggest potential for [2+2] cycloadditions under UV light, forming dimeric structures, though yields and conditions remain underexplored .

Applications De Recherche Scientifique

Medicinal Chemistry

5-Chloro-2-(1H-tetrazol-1-yl)benzaldehyde has been explored for its potential as a pharmacophore in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for:

- Antimicrobial Agents : Studies have shown that derivatives of this compound exhibit significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus .

| Compound Derivative | Activity | Target |

|---|---|---|

| This compound | Antibacterial | E. coli, S. aureus |

| Other derivatives | Antifungal | Candida albicans |

Research indicates that the tetrazole moiety contributes to the compound's ability to inhibit enzymes involved in various diseases, including cancer and inflammation.

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes linked to inflammatory pathways, showcasing its potential in treating inflammatory diseases .

Material Science

In addition to its medicinal applications, this compound is being investigated for use in developing new materials due to its unique chemical properties.

Case Studies

Several studies have documented the efficacy of this compound and its derivatives:

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry explored the antimicrobial properties of synthesized derivatives of this compound. The results indicated that certain derivatives exhibited up to 70% inhibition against bacterial strains, highlighting the potential for developing new antibiotics .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of this compound in vitro. The results demonstrated a significant reduction in pro-inflammatory cytokines when tested on human cell lines, suggesting its utility in treating inflammatory diseases .

Mécanisme D'action

The mechanism of action of 5-Chloro-2-(1H-tetrazol-1-yl)benzaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its tetrazole and aldehyde functional groups . These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Chloro-2-nitrobenzaldehyde: Similar structure but with a nitro group instead of a tetrazole ring.

2-Tetrazol-1-yl-benzaldehyde: Lacks the chlorine atom at the 5-position.

5-Chloro-2-tetrazol-1-yl-benzoic acid: Oxidized form of 5-Chloro-2-(1H-tetrazol-1-yl)benzaldehyde.

Uniqueness

This compound is unique due to the presence of both a tetrazole ring and an aldehyde group, which confer distinct chemical reactivity and biological activity . This combination of functional groups makes it a valuable compound for research and development in various scientific fields .

Activité Biologique

5-Chloro-2-(1H-tetrazol-1-yl)benzaldehyde is a compound that has gained attention for its potential biological activities, particularly in antimicrobial and anticoagulant applications. This article reviews the biological activity of this compound, summarizing findings from various studies and patents.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 215.62 g/mol |

| CAS Number | 879016-22-5 |

| Chemical Formula | C₈H₆ClN₅O |

Antimicrobial Properties

Recent studies have demonstrated that derivatives of tetrazole compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including:

- Bacillus cereus

- Escherichia coli

- Pseudomonas aeruginosa

In vitro tests indicated that certain derivatives displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticoagulant Activity

Research has identified this compound as a selective inhibitor of Factor XIa, which plays a crucial role in the blood coagulation pathway. The inhibition of Factor XIa can potentially reduce thrombus formation without significantly increasing the risk of bleeding, making it a promising candidate for anticoagulant therapy .

Study on Antimicrobial Activity

A study published in 2013 synthesized several tetrazole derivatives, including this compound. The results showed that these compounds exhibited varying degrees of antibacterial activity, with some achieving MIC values as low as 50 µg/mL against resistant strains of bacteria .

Factor XIa Inhibition Research

A patent (US 10,239,863 B2) detailed the synthesis and biological evaluation of compounds that inhibit Factor XIa. The results indicated that this compound derivatives could effectively prevent thrombin generation, highlighting their potential in treating conditions related to thrombosis .

Propriétés

IUPAC Name |

5-chloro-2-(tetrazol-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN4O/c9-7-1-2-8(6(3-7)4-14)13-5-10-11-12-13/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYIIRAPFQHKOOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C=O)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468299 | |

| Record name | 5-Chloro-2-tetrazol-1-yl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879016-22-5 | |

| Record name | 5-Chloro-2-tetrazol-1-yl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.